molecular formula C13H10F3N3O B2855730 N-[3-[5-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide CAS No. 2392896-66-9

N-[3-[5-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide

Cat. No. B2855730
CAS RN: 2392896-66-9
M. Wt: 281.238
InChI Key: WUMWQCFAQCVPGE-UHFFFAOYSA-N
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Description

“N-[3-[5-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide” is a chemical compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 3-(Trifluoromethyl)pyrazole undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazole comprises a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The trifluoromethyl group adds to the complexity of the molecule.


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Future Directions

Pyrazoles have been the focus of many techniques due to their wide applications in various fields of science . The future directions in the research of “N-[3-[5-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide” and similar compounds could involve the development of novel synthetic techniques and exploration of their biological activities .

properties

IUPAC Name

N-[3-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O/c1-2-12(20)18-9-4-3-5-10(8-9)19-11(6-7-17-19)13(14,15)16/h2-8H,1H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMWQCFAQCVPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)N2C(=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[5-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide

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